REACTION_CXSMILES
|
C(OC(N=NC(OCC)=O)=O)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[F:32][C:33]([F:43])([F:42])[C:34]1[CH:41]=[CH:40][CH:39]=[CH:38][C:35]=1[CH2:36]O.[NH:44]=[N+:45]=[N-:46]>C1(C)C=CC=CC=1>[F:32][C:33]([F:43])([F:42])[C:34]1[CH:41]=[CH:40][CH:39]=[CH:38][C:35]=1[CH2:36][N:44]=[N+:45]=[N-:46]
|
Name
|
azodicarboxylic acid diethyl ester
|
Quantity
|
17.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)N=NC(=O)OCC
|
Name
|
|
Quantity
|
26.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
FC(C1=C(CO)C=CC=C1)(F)F
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N=[N+]=[N-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the whole is stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated hydrazinodicarboxylic acid ester is filtered off with suction
|
Type
|
CONCENTRATION
|
Details
|
the toluene solution is concentrated by evaporation
|
Type
|
ADDITION
|
Details
|
the residue is treated with cyclohexane
|
Type
|
CUSTOM
|
Details
|
The cyclohexane solution is decanted off from the insoluble portions
|
Type
|
FILTRATION
|
Details
|
filtered through a small amount of silica gel
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation at 50° in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(CN=[N+]=[N-])C=CC=C1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |